molecular formula C37H52O11Si B12327156 (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

Cat. No.: B12327156
M. Wt: 700.9 g/mol
InChI Key: WHXLTBRGUWTBQP-UHFFFAOYSA-N
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Description

7-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a natural product isolated from the yew tree (Taxus species). This compound is a key intermediate in the semi-synthesis of the anticancer drug paclitaxel (Taxol). It is characterized by the presence of a triethylsilyl group at the 7th position of the Baccatin III molecule, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of Baccatin IIIThis is achieved through a protection reaction, where the hydroxyl group at the 7th position is converted into a triethylsilyl ether using triethylsilyl chloride and a base such as imidazole .

Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles or other plant parts, followed by chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.

Biology and Medicine: In biological and medical research, 7-O-(Triethylsilyl) Baccatin III is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by affecting microtubule dynamics .

Industry: The compound is used in the pharmaceutical industry for the production of paclitaxel and other taxane-based drugs. Its stability and solubility make it a valuable intermediate in drug synthesis .

Mechanism of Action

7-O-(Triethylsilyl) Baccatin III exerts its effects by interacting with microtubules, essential components of the cell’s cytoskeleton. It promotes the assembly of tubulin into microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of paclitaxel, making it a valuable intermediate in the synthesis of this anticancer drug .

Comparison with Similar Compounds

Uniqueness: 7-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group, which enhances its stability and solubility compared to Baccatin III. This modification makes it a more suitable intermediate for the synthesis of paclitaxel and other taxane derivatives .

Biological Activity

The compound (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate is a complex organic molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent. Its structural complexity includes multiple functional groups that contribute to its biological activity:

  • Dioxolane Ring : Contributes to the compound's stability and interaction with biological targets.
  • Acetoxy Groups : Enhance solubility and bioavailability.
  • Tetramethyl and Triethylsilyl Groups : Affect the lipophilicity and pharmacokinetics.

Antitumor Activity

The primary biological activity associated with this compound is its antitumor properties . Studies have shown that it can inhibit the growth of various cancer cell lines by disrupting microtubule dynamics, similar to paclitaxel:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.5Microtubule stabilization
A549 (Lung Cancer)0.3Induction of apoptosis
HeLa (Cervical Cancer)0.4Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent antitumor effects.

  • Microtubule Stabilization : The compound binds to β-tubulin subunits in microtubules, preventing depolymerization and thus stabilizing the mitotic spindle during cell division.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Anti-inflammatory Effects : Some studies suggest it may also exhibit anti-inflammatory properties that could support its antitumor effects.

In Vivo Studies

Research has demonstrated the efficacy of this compound in animal models:

  • Study on Tumor Xenografts : Mice bearing human tumor xenografts treated with the compound showed a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : Average reduction of 60% after 4 weeks of treatment.

Clinical Relevance

The potential for this compound in clinical settings is underscored by its structural similarity to paclitaxel and its demonstrated biological activity.

Properties

IUPAC Name

(4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLTBRGUWTBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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